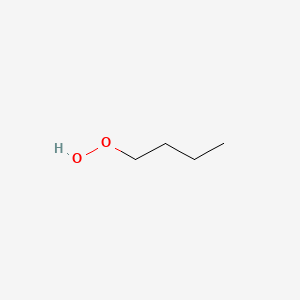
n-Butylhydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butylhydroperoxide, also known as this compound, is a useful research compound. Its molecular formula is C4H10O2 and its molecular weight is 90.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1. Polymerization Initiator
n-Butylhydroperoxide is widely utilized as a polymerization initiator in the production of various polymers. Its ability to generate free radicals upon thermal decomposition makes it suitable for initiating radical polymerization processes. This application is particularly relevant in the manufacturing of polyolefins and other synthetic materials, enhancing the efficiency and control of polymer properties during synthesis .
2. Oxidation Reactions
In organic chemistry, this compound serves as an oxidizing agent in various reactions, including the oxidation of alcohols to ketones and aldehydes. Its reactivity allows for selective oxidation under mild conditions, making it valuable in the synthesis of fine chemicals and pharmaceuticals .
3. Synthesis of Hydroxylated Compounds
This compound is also employed in the synthesis of hydroxylated compounds through hydroxylation reactions. This process is essential for developing compounds with specific functional groups that are crucial in medicinal chemistry .
Biological Applications
1. Toxicological Studies
Research has shown that this compound can induce oxidative stress in biological systems, making it a useful compound for studying mechanisms of oxidative damage and cellular responses to stress. For instance, studies using cultured rat cortical neurons have demonstrated that exposure to this compound leads to neurotoxicity, providing insights into neurodegenerative diseases .
2. Genotoxicity Assessment
This compound has been assessed for its genotoxic potential due to its ability to generate reactive oxygen species (ROS). In vitro studies have indicated that it can cause DNA damage, which is critical for understanding its safety profile and implications for human health . The compound has been used as a model to evaluate oxidative cell injury and mutagenicity, contributing to the development of safety regulations for hydroperoxides .
Case Studies
Eigenschaften
CAS-Nummer |
4813-50-7 |
|---|---|
Molekularformel |
C4H10O2 |
Molekulargewicht |
90.12 g/mol |
IUPAC-Name |
1-hydroperoxybutane |
InChI |
InChI=1S/C4H10O2/c1-2-3-4-6-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
AKUNSTOMHUXJOZ-UHFFFAOYSA-N |
SMILES |
CCCCOO |
Kanonische SMILES |
CCCCOO |
Key on ui other cas no. |
4813-50-7 |
Synonyme |
n-butylhydroperoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















